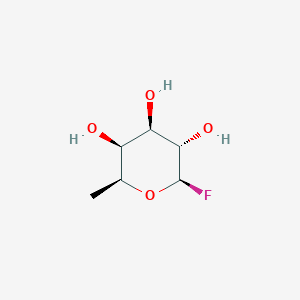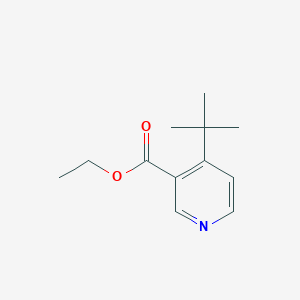
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles and their derivatives have gained significant attention due to their diverse applications in medicinal, agricultural, and materials chemistry .
Métodos De Preparación
The synthesis of Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves the use of metal-catalyzed reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield . The reaction conditions often involve the use of copper salts, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like water or a mixture of water and an organic solvent at room temperature .
Análisis De Reacciones Químicas
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted triazoles .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with enzymes, proteins, and receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects . For example, in anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
What sets this compound apart is its unique combination of a lithium ion and a sulfinate group, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C3H3BrLiN3O2S |
|---|---|
Peso molecular |
232.0 g/mol |
Nombre IUPAC |
lithium;5-bromo-3-methyltriazole-4-sulfinate |
InChI |
InChI=1S/C3H4BrN3O2S.Li/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
JIZOXTGYJQEIHH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CN1C(=C(N=N1)Br)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


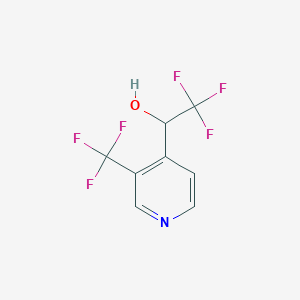
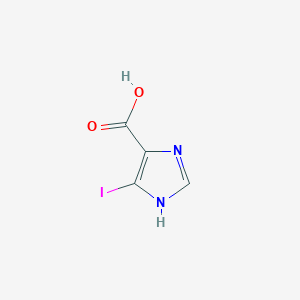
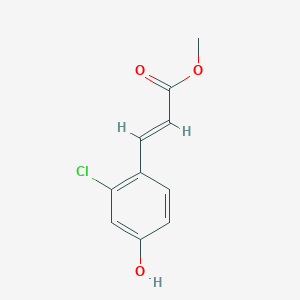


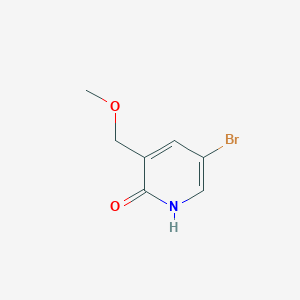
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)

![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)

